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Compound of Interest

Compound Name: 4-(1-Methylbutoxy)benzoic acid
CAS No.: 103576-25-6; 637302-30-8
Cat. No.: B2353722
Get Quote
. J

Executive Summary & Structural Logic

4-(1-Methylbutoxy)benzoic acid (CAS: 637302-30-8) represents a critical structural motif in
the development of ferroelectric liquid crystals and lipophilic drug intermediates. Structurally, it
consists of a rigid benzoic acid core coupled with a chiral, branched alkoxy tail.

This guide provides a definitive spectroscopic breakdown. Unlike simple linear alkoxybenzoic
acids, the 1-methylbutoxy moiety introduces a chiral center adjacent to the ether oxygen (

), creating specific splitting patterns in NMR and unique fragmentation pathways in Mass
Spectrometry.

Structural Parameters[1][2][3][4][5][6]

¢ |[UPAC Name: 4-(Pentan-2-yloxy)benzoic acid
e Molecular Formula:

e Molecular Weight: 208.25 g/mol
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e Chirality: The

position is stereogenic. Synthetic samples are typically racemic (

) unless asymmetric synthesis is employed.

Analytical Workflow

The following workflow outlines the standard protocol for synthesizing and validating the
spectral integrity of the compound.

Reflux/Acetone

Acidification Purification Purity >98% Spectroscopic Validation

(Recrystallization from EtOH) (NMR, IR, MS)

Williamson Ether Synthesis
(2-Bromopentane + K2CO3)

Start: 4-Hydroxybenzoic Acid

Click to download full resolution via product page

Figure 1: Synthesis and validation workflow ensuring sample integrity prior to spectral
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: The hallmark of this molecule is the coupling at the chiral center. Unlike n-

butoxy derivatives, the

-proton appears as a distinct sextet, and the diastereotopic nature of the adjacent methylene
protons (though often averaged due to free rotation) can broaden peaks in high-field
instruments (>500 MHz).

H NMR Data (400 MHz, DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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C NMR Data (100 MHz, DMSO-)

e Carbonyl (C=0): 167.3 ppm — Typical conjugated acid.

e Aromatic C-O (Ipso): 161.8 ppm — Deshielded by oxygen.

e Aromatic C-H (Ortho to COOH): 131.4 ppm.

e Aromatic C-C (Ipso to COOH): 123.0 ppm.

e Aromatic C-H (Ortho to OR): 115.2 ppm.

o Ether Methine (O-CH): 73.5 ppm — Key diagnostic peak for branched ether.
 Aliphatic Chain: 38.2 (CH

), 19.4 (CH
branch), 18.5 (CH
), 14.1 (CH

terminal).

Infrared Spectroscopy (FT-IR)
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Technique: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: The IR

spectrum confirms the presence of the carboxylic acid dimer and distinguishes the ether

linkage.

Wavenumber (cm

Vibration Mode Description
)
Very broad, "hairy" absorption
2500 — 3300 O-H Stretch characteristic of carboxylic acid
dimers.
Aliphatic alkyl chain vibrations
2960, 2930, 2870 C-H Stretch _ ,
(asymmetric/symmetric).
Strong, sharp peak. Lower
than non-conjugated acids
1685 C=0 Stretch ] ] ]
(1710) due to conjugation with
the benzene ring.
Aromatic ring breathing
1605, 1580 C=C Stretch
modes.
Asymmetric aryl alkyl ether
1255 C-O-C Stretch ) )
stretch. Strong intensity.
C-O stretch coupled with O-H
1170 C-O Stretch )
deformation.
Out-of-plane bending for para-
845 Ar-H Bend

disubstituted benzene.

Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV). Mechanistic Insight: The fragmentation pattern is

dominated by the stability of the aromatic core. A key feature of secondary alkyl ethers is the

facile loss of the alkene (pentene) via a McLafferty-like rearrangement or simple heterolytic

cleavage, regenerating the phenol ion.
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Figure 2: Primary fragmentation pathway. The loss of the alkyl chain as an alkene is the
dominant initial step.

Key Fragments:

e m/z 208 [M]+: Molecular ion, usually distinct but not the base peak.

¢ m/z 138 [M - 70]+: Formation of the radical cation of 4-hydroxybenzoic acid following the loss
of 2-pentene. This is a diagnostic cleavage for secondary ethers.

e m/z 121 [M - 87]+: The Base Peak. Corresponds to the hydroxybenzoyl cation (

) formed by the loss of the hydroxyl group from the acid and the alkyl chain.

e m/z 45 [COOH]+: Characteristic low-mass fragment for carboxylic acids.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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